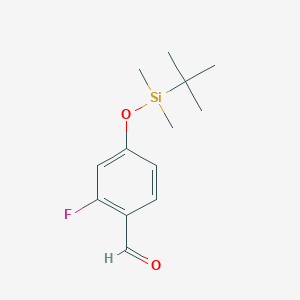
4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde is an organic compound with the molecular formula C13H20O2SiF. It is a derivative of benzaldehyde, where the hydrogen atom in the para position is replaced by a tert-butyldimethylsilyloxy group, and the ortho position is substituted with a fluorine atom. This compound is often used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde typically involves the protection of the hydroxyl group of 4-hydroxy-2-fluorobenzaldehyde with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Protection Step:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: 4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzoic acid
Reduction: 4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is converted to a primary alcohol by the addition of hydrogen atoms. The tert-butyldimethylsilyloxy group provides steric protection and enhances the stability of the compound during these reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde
- 4-((tert-Butyldimethylsilyl)oxy)aniline
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde is unique due to the presence of both the tert-butyldimethylsilyloxy group and the fluorine atom. The tert-butyldimethylsilyloxy group provides steric protection and enhances stability, while the fluorine atom introduces unique electronic properties that can influence the reactivity and selectivity of the compound in various chemical reactions.
Properties
Molecular Formula |
C13H19FO2Si |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-2-fluorobenzaldehyde |
InChI |
InChI=1S/C13H19FO2Si/c1-13(2,3)17(4,5)16-11-7-6-10(9-15)12(14)8-11/h6-9H,1-5H3 |
InChI Key |
SHBUACBQPLOMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1]Benzothieno[3,2-b]quinolin-11(5H)-one](/img/structure/B15066420.png)


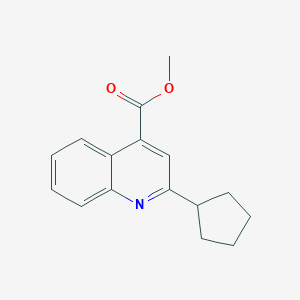
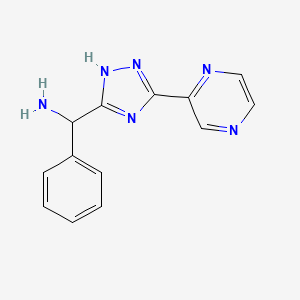
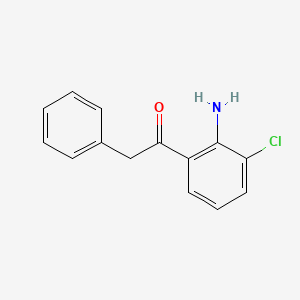

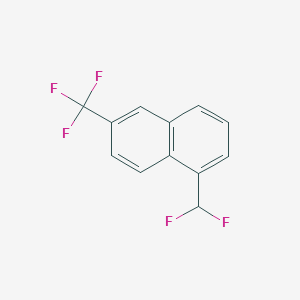
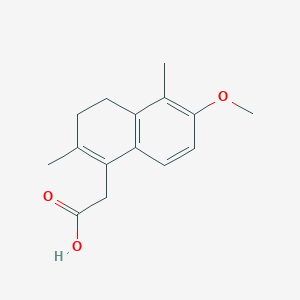
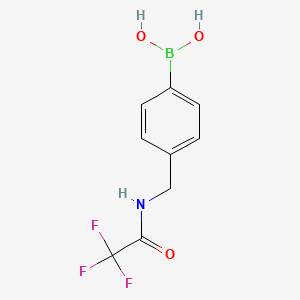
![(2S)-1-(tert-Butoxycarbonyl)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15066467.png)
![3-Iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B15066475.png)
